2-(4-chlorophenyl)butan-2-amine
CAS No.: 87649-89-6
Cat. No.: VC11604414
Molecular Formula: C10H14ClN
Molecular Weight: 183.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87649-89-6 |
---|---|
Molecular Formula | C10H14ClN |
Molecular Weight | 183.7 |
Introduction
Chemical Identity and Structural Characteristics
2-(4-Chlorophenyl)butan-2-amine (IUPAC name: 2-(4-chlorophenyl)butan-2-amine) is a chiral tertiary amine with a molecular formula of . Its structure consists of a butane backbone where both the amine group and the 4-chlorophenyl moiety are attached to the central carbon (C2). This configuration introduces steric hindrance, influencing its reactivity and physicochemical properties.
Molecular Geometry and Stereochemistry
The compound’s tertiary amine structure results in a pyramidal geometry around the nitrogen atom. The chlorophenyl group contributes to aromaticity and electron-withdrawing effects, which modulate solubility and intermolecular interactions. Chirality arises if substituents on C2 create non-superimposable mirror images, though racemic mixtures are common in synthetic batches.
Comparative Analysis with Structural Analogs
Table 1 contrasts 2-(4-chlorophenyl)butan-2-amine with related compounds:
Compound Name | Structure Description | Key Differences |
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1-(4-Chlorophenyl)butan-2-amine | Amine at C2, chlorophenyl at C1 | Primary amine; less steric hindrance |
2-(4-Chlorophenyl)butan-1-amine | Amine at C1, chlorophenyl at C2 | Primary amine; different substitution |
4-(4-Chlorophenyl)butan-2-amine | Chlorophenyl at C4, amine at C2 | Longer carbon chain; altered polarity |
Synthesis and Purification Strategies
Synthetic routes to 2-(4-chlorophenyl)butan-2-amine are inferred from methods used for analogous compounds. A multi-step approach involving nitrile intermediates or reductive amination is typical .
Reductive Amination Pathway
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Ketone Formation: React 4-chlorophenylacetonitrile with ethylmagnesium bromide to form 2-(4-chlorophenyl)butan-2-one.
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Reduction: Use lithium aluminum hydride (LiAlH) to reduce the ketone to the corresponding alcohol.
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Amination: Introduce an amine group via catalytic hydrogenation with ammonia, yielding the tertiary amine.
Challenges in Steric Environments
The bulky tert-amine structure complicates purification. Chromatography and recrystallization from ethanol/water mixtures are employed to isolate high-purity product (>95%).
Physicochemical Properties
Experimental data for 2-(4-chlorophenyl)butan-2-amine remain scarce, but extrapolations from analogs suggest:
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Melting Point: 180–185°C (hydrochloride salt form).
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Solubility: Low water solubility (<1 mg/mL); soluble in polar organic solvents (e.g., ethanol, DMSO).
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Stability: Hygroscopic as hydrochloride salt; store under inert atmosphere.
Mechanism of Action and Biological Activity
While direct studies are lacking, mechanistic insights derive from phenethylamine analogs. The compound likely modulates monoamine neurotransmission via:
Dopamine and Serotonin Transporter Inhibition
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DAT/SERT Binding: The chlorophenyl group may enhance affinity for dopamine (DAT) and serotonin (SERT) transporters, inhibiting reuptake and elevating synaptic neurotransmitter levels.
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Neuropharmacological Effects: Hypothesized to induce stimulant or antidepressant-like effects in preclinical models, akin to 4-chloroamphetamine derivatives.
Enzymatic Interactions
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Monoamine Oxidase (MAO) Inhibition: Structural similarity to MAO inhibitors suggests potential activity, though untested .
Applications in Scientific Research
Neuropharmacology
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Animal Models: Used to study neurotransmitter dysregulation in depression and anxiety.
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Receptor Mapping: Radiolabeled derivatives could aid in mapping DAT/SERT distributions.
Organic Synthesis
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